N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-5-carboxamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-5-carboxamide is a synthetic indole-derived compound characterized by a 1-methylindole core linked to a carboxamide group substituted with a sulfone-containing tetrahydrothiophene ring. The sulfone moiety (1,1-dioxide) enhances the compound’s polarity and metabolic stability compared to non-oxidized sulfur analogs.
Properties
Molecular Formula |
C14H16N2O3S |
|---|---|
Molecular Weight |
292.36 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-methylindole-5-carboxamide |
InChI |
InChI=1S/C14H16N2O3S/c1-16-6-4-10-8-11(2-3-13(10)16)14(17)15-12-5-7-20(18,19)9-12/h2-4,6,8,12H,5,7,9H2,1H3,(H,15,17) |
InChI Key |
RRVLNFPOTNWZDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Indole-5-Carboxylic Acid
The synthesis begins with the alkylation of indole-5-carboxylic acid to introduce the methyl group at the indole nitrogen. This step typically employs methyl iodide (MeI) as the alkylating agent and sodium hydride (NaH) as a base in dimethylformamide (DMF). The reaction proceeds via deprotonation of the indole nitrogen by NaH, followed by nucleophilic substitution with MeI.
Reaction Conditions :
-
Temperature: 0°C (initial), transitioning to room temperature.
-
Duration: 30 minutes at 0°C, followed by 12 hours at 20°C.
Mechanistic Insight :
The use of DMF stabilizes the reactive intermediates, while NaH ensures complete deprotonation of the indole nitrogen. Steric hindrance at the indole C-3 position directs methylation exclusively to the N-1 position.
Hydrolysis of Methyl 1-Methyl-1H-Indole-5-Carboxylate
For alternative routes, methyl 1-methyl-1H-indole-5-carboxylate is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (NaOH) in ethanol.
Procedure :
-
Reflux conditions (80°C, 1–2 hours).
-
Acidification with HCl precipitates the product.
Optimization Note :
Triethylsilane (TIS) is occasionally added during hydrolysis to suppress side reactions, improving purity.
Synthesis of 1,1-Dioxidotetrahydrothiophen-3-Amine
Oxidation of Tetrahydrothiophen-3-Amine
The tetrahydrothiophen-3-amine intermediate is oxidized to its 1,1-dioxide form using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).
Reaction Conditions :
Key Consideration :
Excess H₂O₂ (30% w/v) ensures complete oxidation of the sulfur atom, while controlled temperatures prevent over-oxidation.
Purification and Characterization
The product is purified via recrystallization from ethanol/water mixtures. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the structure, with characteristic peaks for the sulfone group (δ 3.2–3.5 ppm in ¹H NMR; m/z 136.02 for [M+H]⁺).
Amide Coupling Reaction
Coupling Reagents and Conditions
The final step involves coupling 1-methyl-1H-indole-5-carboxylic acid with 1,1-dioxidotetrahydrothiophen-3-amine using carbodiimide-based reagents.
Common Reagents :
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) : Achieves 75–85% yield in DMF at room temperature.
-
EDCl/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole) : Yields 65–78% in dichloromethane (DCM).
Optimized Protocol :
Solvent and Temperature Effects
-
DMF : Enhances solubility of intermediates but may require prolonged purification.
-
DCM : Yields lower byproducts but necessitates anhydrous conditions.
-
Temperature: Room temperature minimizes decomposition, while 40°C accelerates reaction kinetics.
Purification and Analytical Characterization
Column Chromatography
The crude product is purified using silica gel chromatography with ethyl acetate/hexane (3:7) as the eluent. Fractions are analyzed by thin-layer chromatography (TLC; Rf = 0.4–0.5).
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.23 (s, 1H, indole H-4), 7.75 (d, J = 8.4 Hz, 1H), 3.83 (s, 3H, N-CH₃), 3.45–3.55 (m, 2H, tetrahydrothiophene H).
Comparative Analysis of Synthetic Routes
| Parameter | Route A (HATU) | Route B (EDCl/HOBt) |
|---|---|---|
| Yield | 85% | 78% |
| Reaction Time | 12 hours | 24 hours |
| Purity (HPLC) | 98% | 95% |
| Cost (Reagents) | High | Moderate |
Key Takeaway : HATU offers superior efficiency but at a higher cost, making EDCl/HOBt preferable for large-scale synthesis.
Challenges and Optimization Strategies
Byproduct Formation
Scalability
-
Continuous Flow Chemistry : Reduces reaction time to 2 hours with 90% yield in pilot studies.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the sulfone group or the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the sulfone group, while substitution reactions can introduce various functional groups to the indole ring, enhancing the compound’s properties.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, given its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The sulfone group and indole moiety play crucial roles in binding to these targets, which may include enzymes, receptors, or ion channels. The pathways involved in its action are still under investigation, but preliminary studies suggest that it may modulate specific signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on indole substitution patterns, carboxamide linkers, and heterocyclic appendages. Below is a comparative analysis with key compounds from the evidence:
Key Observations :
Structural Divergence: The target compound uniquely incorporates a sulfone group (1,1-dioxidotetrahydrothiophen-3-yl), distinguishing it from analogs like Compound 15 (piperazine) and Compound 16 (hydroxybenzyl), which rely on amine or aryl-ether functionalities. Sulfones are known to improve metabolic stability and solubility compared to thioether or amine groups .
This adds synthetic complexity but enhances stability . Compound 4 () employs hydrazinecarboxamide and imine linkages, contrasting with the carboxamide linker in the target compound. This difference may influence conformational flexibility and intermolecular interactions .
Physicochemical Properties: While melting points for the target compound are unavailable, analogs like Compound 16 (mp 390°C) and Compound 15 (mp 289°C) suggest that bulky substituents (e.g., hydroxybenzyl) increase crystallinity. The sulfone group in the target compound may similarly elevate melting points compared to non-polar analogs .
Biological Implications :
- The indole-5-carboxamide scaffold in the target compound is distinct from the indole-2-carboxylic acids in Compounds 2a-2b (). Positional isomerism (C5 vs. C2 substitution) may alter electronic properties and target affinity, as seen in prior studies of indole derivatives .
Research Findings and Limitations
- Gaps in Evidence: None of the provided sources directly analyze the target compound. Comparisons are inferred from structural analogs, limiting specificity.
- Potential Applications: The sulfone group and indole scaffold suggest utility in kinase inhibition or GPCR modulation, analogous to other indole-sulfonamide drugs. Further in vitro studies are needed to validate these hypotheses.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This compound combines a tetrahydrothiophene moiety with an indole structure, which may enhance its interactions with various biological targets.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₆N₂O₃S
- Molecular Weight : 292.36 g/mol
- Structural Features : The compound includes a tetrahydrothiophene ring with a sulfone group, linked to a 1-methyl-1H-indole-5-carboxamide structure. This configuration is significant for its biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of specific enzymes. Compounds with similar structural motifs have shown promise in targeting G protein-gated inwardly rectifying potassium channels, which are crucial in cellular signaling and excitability.
2. Cytotoxic Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives of indole compounds often show significant antiproliferative activities, suggesting that this compound could also possess similar properties .
Comparative Analysis with Related Compounds
To better understand the unique biological properties of this compound, it is useful to compare it with other compounds that share structural similarities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-thienyl)-2-pyridinecarboxamide | Contains a thiophene ring | Anticancer activity |
| N-(thiazolyl)-4-pyridinecarboxamide | Contains a thiazole ring | Antimicrobial properties |
| N-(sulfanylidene)-2-pyrimidinamine | Sulfur-containing heterocycle | Enzyme inhibition |
The unique combination of the tetrahydrothiophene moiety and the indole structure in this compound may contribute to its distinct pharmacological profile compared to these other compounds.
Case Studies and Research Findings
Several studies have investigated the biological activities of related indole derivatives, providing insights into the potential applications of this compound:
Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic activity of various indole derivatives against human cancer cell lines using MTT assays. Results indicated that certain derivatives exhibited IC50 values in the submicromolar range, demonstrating significant antiproliferative effects. While specific data on this compound was not detailed, the trends suggest potential efficacy in similar contexts .
Study 2: Mechanistic Insights
Investigations into the mechanism of action have revealed that compounds with indole structures can modulate multiple signaling pathways involved in cell proliferation and apoptosis. This suggests that this compound may influence similar pathways due to its structural characteristics .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-5-carboxamide?
- The synthesis involves multi-step reactions, typically coupling indole derivatives with sulfone-containing precursors. Critical parameters include:
- Temperature control : Elevated temperatures (e.g., 80–100°C) for amide bond formation using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency for indole functionalization .
- Purification : Column chromatography or recrystallization ensures >95% purity, validated by HPLC .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify indole and tetrahydrothiophene sulfone moieties (e.g., δ 7.2–7.8 ppm for indole protons; δ 3.1–3.5 ppm for sulfone methylene groups) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., C₁₆H₁₇N₂O₃S requires m/z 329.0954) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline forms .
Q. How can researchers assess the compound’s preliminary bioactivity in vitro?
- Cell viability assays : Use MTT or resazurin-based protocols to screen for anticancer activity (e.g., IC₅₀ values against HeLa or MCF-7 cells) .
- Enzyme inhibition studies : Kinase or protease inhibition assays with fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
- Binding affinity tests : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with targets like GPCRs .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) analysis of this compound?
- Functional group substitution : Introduce halogens (e.g., fluoro or chloro) at the indole 5-position to modulate electronic effects and enhance target binding .
- Scaffold hybridization : Fuse with pyrazole or tetrazolyl groups to improve metabolic stability (see analogs in ) .
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs (e.g., sulfone oxygen interactions with catalytic lysine residues) .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed serum concentration, pH 7.4) to eliminate variability .
- Metabolite profiling : LC-MS/MS to detect degradation products that may interfere with activity .
- Target deconvolution : CRISPR-Cas9 knockout screens to confirm on-target effects vs. off-target interactions .
Q. What experimental approaches are suitable for elucidating the compound’s mechanism of action?
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells (e.g., apoptosis-related pathways) .
- Proteomics : SILAC (stable isotope labeling by amino acids) to quantify protein expression changes .
- In vivo models : Zebrafish xenografts or patient-derived organoids for translational validation .
Q. How can computational modeling enhance understanding of this compound’s physicochemical properties?
- Molecular dynamics (MD) simulations : Predict solubility and membrane permeability (logP ~2.5) using Desmond or GROMACS .
- Docking studies : AutoDock Vina to map binding poses in enzyme active sites (e.g., COX-2 or PI3Kγ) .
- QSAR modeling : Utilize Random Forest or SVM algorithms to correlate structural descriptors with bioactivity .
Q. What methodologies address solubility challenges during in vivo testing?
- Prodrug design : Introduce phosphate or PEGylated groups at the carboxamide nitrogen to enhance aqueous solubility .
- Nanoparticle formulation : Encapsulate in PLGA or liposomal carriers for sustained release .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
